molecular formula C17H27NO4 B3917675 N-[2-(2-ethoxyphenoxy)ethyl]-3-methoxy-N,2,2-trimethylpropanamide

N-[2-(2-ethoxyphenoxy)ethyl]-3-methoxy-N,2,2-trimethylpropanamide

Cat. No.: B3917675
M. Wt: 309.4 g/mol
InChI Key: HBYANFMEENBWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-ethoxyphenoxy)ethyl]-3-methoxy-N,2,2-trimethylpropanamide, also known as EHT 1864, is a small molecule inhibitor that specifically targets Rho family GTPases. It has been shown to have potential applications in cancer research and other fields of study.

Mechanism of Action

N-[2-(2-ethoxyphenoxy)ethyl]-3-methoxy-N,2,2-trimethylpropanamide 1864 specifically targets Rho family GTPases, which are involved in the regulation of cell migration and invasion. Rho family GTPases are activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). This compound 1864 inhibits the activity of GEFs, thereby preventing the activation of Rho family GTPases. This leads to the inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound 1864 inhibits the activity of Rho family GTPases, leading to the inhibition of cell migration and invasion. In addition, this compound 1864 has been shown to inhibit the proliferation of cancer cells. In vivo studies have shown that this compound 1864 can inhibit the growth and metastasis of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-ethoxyphenoxy)ethyl]-3-methoxy-N,2,2-trimethylpropanamide 1864 in lab experiments is its specificity for Rho family GTPases. This allows researchers to selectively target these proteins without affecting other cellular processes. Another advantage is that this compound 1864 has been shown to have low toxicity in vitro and in vivo. One limitation of using this compound 1864 is that it may not be effective in all types of cancer. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound 1864.

Future Directions

There are several future directions for research on N-[2-(2-ethoxyphenoxy)ethyl]-3-methoxy-N,2,2-trimethylpropanamide 1864. One direction is to investigate its potential applications in other fields of study, such as cardiovascular disease and neurological disorders. Another direction is to further optimize the synthesis method to increase yield and purity. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound 1864 in cancer research. Finally, research on the combination of this compound 1864 with other cancer treatments may provide new avenues for cancer therapy.

Scientific Research Applications

N-[2-(2-ethoxyphenoxy)ethyl]-3-methoxy-N,2,2-trimethylpropanamide 1864 has been shown to have potential applications in cancer research, specifically in the study of metastasis. Rho family GTPases are known to play a critical role in cell migration and invasion, which are key processes in cancer metastasis. This compound 1864 has been shown to inhibit the activity of Rho family GTPases, thereby inhibiting cell migration and invasion. In addition, this compound 1864 has been shown to have potential applications in other fields of study, such as cardiovascular disease and neurological disorders.

Properties

IUPAC Name

N-[2-(2-ethoxyphenoxy)ethyl]-3-methoxy-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-6-21-14-9-7-8-10-15(14)22-12-11-18(4)16(19)17(2,3)13-20-5/h7-10H,6,11-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYANFMEENBWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN(C)C(=O)C(C)(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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